Home > Products > Screening Compounds P39753 > Homologue of valganciclovir
Homologue of valganciclovir - 1356932-88-1

Homologue of valganciclovir

Catalog Number: EVT-1787506
CAS Number: 1356932-88-1
Molecular Formula: C15H24N6O6
Molecular Weight: 384.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The homologue of valganciclovir is a compound structurally related to valganciclovir, an antiviral medication primarily used for the treatment and prevention of cytomegalovirus (CMV) infections in immunocompromised patients. Valganciclovir is a prodrug that is converted into ganciclovir, which inhibits viral DNA synthesis. The homologues typically involve modifications in the carbon chain or functional groups, potentially enhancing their pharmacological properties or bioavailability compared to the parent compound .

Source and Classification

Valganciclovir homologues are classified under antiviral agents, particularly within the category of nucleoside analogs. These compounds are synthesized to explore their efficacy against viral infections, especially those caused by CMV, herpes simplex virus, and other related viruses. The structural variations in these homologues aim to improve therapeutic outcomes while minimizing side effects associated with traditional antiviral therapies .

Synthesis Analysis

Methods and Technical Details

The synthesis of valganciclovir homologues generally involves several key methods:

  • Esterification: This process involves reacting ganciclovir with various amino acids or their derivatives to form esters, which can alter the pharmacokinetic properties of the drug.
  • Alkylation: Introducing alkyl groups modifies the ganciclovir structure, potentially enhancing its activity or stability.
  • Reduction: Specific functional groups are reduced to modify the compound's properties, which may improve its effectiveness against viral targets.

Industrial production methods focus on large-scale chemical synthesis, purification, and quality control to ensure high-purity compounds suitable for pharmaceutical applications. Techniques such as crystallization and chromatography are often employed for purification purposes .

Molecular Structure Analysis

Structure and Data

The molecular structure of valganciclovir homologues is characterized by a modified guanine base linked to a valine side chain through an ester bond. The general formula can be represented as follows:

  • Valganciclovir: C17_{17}H22_{22}N6_{6}O5_{5}S
  • Homologues: Variations may include changes in the alkyl chain length or substitutions on the guanine base.

Data regarding molecular weight, melting points, and solubility can vary significantly among different homologues, depending on their specific structural modifications. For example, changes in the ester group can affect solubility and bioavailability, which are critical for therapeutic efficacy .

Chemical Reactions Analysis

Reactions and Technical Details

Valganciclovir homologues can undergo various chemical reactions:

  • Oxidation: This reaction converts alcohols into ketones or aldehydes using oxidizing agents like potassium permanganate.
  • Reduction: Ketones or aldehydes can be reduced back to alcohols using reducing agents such as lithium aluminum hydride.
  • Substitution: Functional groups can be replaced with other atoms or groups under specific conditions using nucleophiles or electrophiles.

These reactions are crucial for modifying the chemical structure of the homologues to enhance their antiviral properties .

Mechanism of Action

Valganciclovir homologues function primarily by inhibiting viral DNA polymerase. Once converted to ganciclovir within the body, they compete with deoxyguanosine triphosphate for incorporation into viral DNA. This incorporation halts DNA synthesis and ultimately leads to viral cell death. The improved oral bioavailability of these homologues compared to ganciclovir allows for more effective treatment regimens against CMV infections .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of valganciclovir homologues include:

Chemical properties include stability under acidic or basic conditions, reactivity with various reagents during synthesis, and susceptibility to hydrolysis. These characteristics are essential for determining storage conditions and potential interactions with other pharmaceutical compounds .

Applications

Scientific Uses

Valganciclovir homologues have several applications in scientific research:

  • Chemistry: They are used to study structure-activity relationships among antiviral compounds.
  • Biology: Researchers investigate viral replication mechanisms and how these compounds inhibit such processes.
  • Medicine: Development of new antiviral drugs targeting CMV and other viral infections is a critical application area.
  • Industry: These compounds may lead to pharmaceuticals with improved bioavailability and efficacy profiles compared to existing treatments .
Molecular Design & Rationale for Homologue Development

Structural Analog Design Principles in Antiviral Prodrugs

Antiviral prodrug design centers on optimizing bioavailability, cellular uptake, and metabolic activation. Nucleoside analogues mimic natural nucleosides to incorporate into viral DNA/RNA, terminating replication or inhibiting polymerases. For valganciclovir—a prodrug of ganciclovir—design enhancements focus on overcoming key limitations: low oral bioavailability and dependence on host kinases for activation. Homologues address these via:

  • Targeted esterification: Like valganciclovir's valine ester, homologues exploit peptide transporters (e.g., PepT1) to boost intestinal absorption [3].
  • Phosphoramidate prodrug (ProTide) technology: Bypasses the rate-limiting first phosphorylation step by delivering pre-phosphorylated metabolites intracellularly [2] [6].
  • C-glycosidic bond stabilization: Replacing the O–C–N bond with O–C–C prevents enzymatic cleavage, enhancing metabolic stability [2].

Table 1: Key Prodrug Strategies in Nucleoside Analogues

StrategyMechanismTarget Limitation
Amino acid esterificationPepT1-mediated transportLow oral bioavailability
ProTideIntracellular phosphate deliverySlow kinase-mediated activation
C-Nucleoside designGlycosidic bond stabilizationEnzymatic degradation

Targeted Modifications in Valganciclovir Homologation

Valganciclovir homologation prioritizes modifications at the C1′ position of the sugar moiety to enhance antiviral breadth and potency. Key modifications include:

  • C1′-cyano substitution: Introduces a nitrile group (–CN) that occupies a hydrophobic pocket in viral polymerases (e.g., Ebola, SARS-CoV RNA-dependent RNA polymerase). This moiety boosts selectivity by exploiting structural divergences from human polymerases, reducing off-target effects [2] [6].
  • Stereoselective β-anomer synthesis: Ensures correct spatial orientation for polymerase recognition. Flow-based cyanation achieves a 96:4 β:α anomeric ratio, critical for activity [6].
  • Dual prodrug approach: Combines C1′ modification with ProTide technology. The triphosphate analogue of the C1′-cyano homologue (e.g., remdesivir’s parent nucleoside) exhibits broad-spectrum activity against RNA viruses [2].

Table 2: Impact of C1′ Modifications on Antiviral Activity

C1′ SubstituentAntiviral SpectrumEC₅₀ (μM) vs. EBOVCytotoxicity
–CN (cyano)HCV, YFV, DENV-2, SARS-CoV, EBOV0.78Low
–CH₃ (methyl)None>100None
–CH=CH₂ (vinyl)Narrow (e.g., HCV only)15.2Moderate

Isosteric Replacement Strategies in Nucleoside Analogues

Isosteric replacements modify nucleoside scaffolds to mimic natural substrates while resisting degradation:

  • C-Nucleoside vs. N-nucleoside: Replacing the labile N-glycosidic bond with a stable C-glycosidic linkage (e.g., pseudouridine derivatives) prevents hydrolytic cleavage. Enzymes like pseudouridine synthase (PUS) catalyze isomerization to form C-nucleosides [6].
  • Heteroatom substitution:
  • 1′-Fluoromethyl vs. 1′-hydrogen: Early 1′-fluoromethyladenosine analogues showed no antiviral activity due to glycosidic bond instability, underscoring the superiority of C-nucleoside designs [2].
  • Phosphorus isosteres: Phosphoramidate ProTides (e.g., remdesivir) mask charged phosphates with aryloxy-amino acid groups, enabling cellular uptake. Organocatalytic methods achieve >99% stereoselectivity for the active S-diastereomer [6].
  • Enzymatic stability enhancements:
  • NUDT15 resistance: The homologue’s triphosphate form resists hydrolysis by NUDT15 hydrolase—a limitation of ganciclovir—via steric hindrance from

Properties

CAS Number

1356932-88-1

Product Name

Homologue of valganciclovir

IUPAC Name

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxymethoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate

Molecular Formula

C15H24N6O6

Molecular Weight

384.39 g/mol

InChI

InChI=1S/C15H24N6O6/c1-8(2)10(16)14(24)26-4-9(3-22)27-7-25-6-21-5-18-11-12(21)19-15(17)20-13(11)23/h5,8-10,22H,3-4,6-7,16H2,1-2H3,(H3,17,19,20,23)/t9?,10-/m0/s1

InChI Key

DVCUGHHGLKCBMT-AXDSSHIGSA-N

SMILES

CC(C)C(C(=O)OCC(CO)OCOCN1C=NC2=C1N=C(NC2=O)N)N

Canonical SMILES

CC(C)C(C(=O)OCC(CO)OCOCN1C=NC2=C1N=C(NC2=O)N)N

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC(CO)OCOCN1C=NC2=C1N=C(NC2=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.